O-(pent-4-yn-1-yl)hydroxylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H9NO |
|---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
O-pent-4-ynylhydroxylamine |
InChI |
InChI=1S/C5H9NO/c1-2-3-4-5-7-6/h1H,3-6H2 |
InChI Key |
JAFCRLMYPPBVMU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCON |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Reactivity Profiles of O Pent 4 Yn 1 Yl Hydroxylamine
Pathways in Palladium-Catalyzed Carbonylative Cycloaddition Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. youtube.com The unique structure of O-(pent-4-yn-1-yl)hydroxylamine, featuring both a terminal alkyne and a hydroxylamine (B1172632) moiety, presents intriguing possibilities for palladium-catalyzed reactions, particularly those involving carbon monoxide.
Role in Isocyanate Generation via Lossen-Type Rearrangement
A plausible pathway for the involvement of this compound in palladium-catalyzed carbonylative reactions is through the formation of a hydroxamic acid intermediate, which can then undergo a Lossen-type rearrangement to generate an isocyanate. The Lossen rearrangement is a classic organic reaction that converts a hydroxamic acid or its derivative into an isocyanate. nih.govresearchgate.net This transformation typically proceeds under basic or thermal conditions and involves the migration of the group attached to the carbonyl carbon to the nitrogen atom, with the concurrent departure of a leaving group from the nitrogen. nih.gov
In a palladium-catalyzed cycle, the terminal alkyne of this compound could first undergo hydrocarbonylation. This process, facilitated by a palladium catalyst, would involve the addition of a hydrogen atom and a carbonyl group across the triple bond. Subsequent intramolecular reaction with the hydroxylamine nitrogen would lead to a cyclic hydroxamic acid. This intermediate, upon activation, could then undergo a Lossen-type rearrangement to yield a reactive isocyanate. This isocyanate can then be trapped by various nucleophiles to form stable products.
A precedent for such a sequence is the palladium-catalyzed relay hydroaminocarbonylation of alkenes using hydroxylamine hydrochloride as an ammonia (B1221849) surrogate. researchgate.net In this reaction, a hydroxamic acid is formed in situ, which then undergoes a Lossen rearrangement to produce an isocyanate that is subsequently trapped. researchgate.net This demonstrates the feasibility of using a hydroxylamine functionality in a palladium-catalyzed carbonylative sequence involving a Lossen-type rearrangement.
General Mechanism of the Lossen Rearrangement
| Step | Description |
| 1. Activation | The hydroxamic acid is O-acylated or O-sulfonylated to create a better leaving group. In a catalytic cycle, this activation could be facilitated by the reaction conditions. |
| 2. Deprotonation | A base removes the acidic proton from the nitrogen atom, forming an anion. |
| 3. Rearrangement | The R group attached to the carbonyl carbon migrates to the nitrogen atom, with the simultaneous expulsion of the leaving group (carboxylate or sulfonate). This concerted step results in the formation of an isocyanate. |
| 4. Trapping | The resulting isocyanate can react with various nucleophiles, such as alcohols, amines, or water, to yield carbamates, ureas, or amines (after decarboxylation of the initial carbamic acid), respectively. |
Ligand Effects on Reactivity and Selectivity
The choice of ligand in palladium-catalyzed reactions is crucial for controlling reactivity and selectivity. Different ligands can influence the electronic and steric properties of the palladium center, thereby affecting the rates of key elementary steps such as oxidative addition, migratory insertion, and reductive elimination.
In the context of reactions involving hydroxylamines, specific phosphine (B1218219) ligands have been shown to be particularly effective. For instance, the use of the bis-pyrazole phosphine ligand BippyPhos has been reported for the smooth palladium-catalyzed cross-coupling of hydroxylamines with aryl halides. organic-chemistry.org This highlights that specialized ligands may be necessary to achieve efficient catalysis with hydroxylamine-containing substrates. The steric and electronic properties of the ligand can influence the stability of intermediates and the energy barriers for key reaction steps, ultimately dictating the success and selectivity of the desired transformation. For the proposed carbonylative cycloaddition of this compound, a systematic screening of ligands would be essential to optimize the reaction.
Examples of Ligands in Palladium-Catalyzed Cross-Coupling
| Ligand | Abbreviation | Structural Class |
| Triphenylphosphine (B44618) | PPh₃ | Triarylphosphine |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | Trialkylphosphine |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Ferrocene-based diphosphine |
| (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) | Xantphos | Xanthene-based diphosphine |
| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | XPhos | Biaryl monophosphine |
| 3,5-Bis(trifluoromethyl)phenylphosphine | BippyPhos | Bis-pyrazole phosphine |
Substrate Scope and Functional Group Tolerance in Cycloannulation
The success of a synthetic method is often determined by its applicability to a wide range of substrates and its tolerance of various functional groups. For a potential palladium-catalyzed cycloannulation of this compound, the reaction's robustness would need to be evaluated with derivatives bearing different substituents.
Based on analogous palladium-catalyzed reactions, it is anticipated that the reaction would tolerate a variety of functional groups. For instance, palladium-catalyzed hydrocarbonylation reactions have been shown to be compatible with esters, ethers, and amides. rsc.org In the palladium-catalyzed coupling of hydroxylamines, good yields were obtained with substrates bearing methoxy, cyano, and ester groups. organic-chemistry.org However, the presence of other reactive functionalities, such as other halides or acidic protons, could potentially interfere with the desired reaction pathway. A thorough investigation of the substrate scope would be necessary to define the synthetic utility of such a transformation.
Gold-Catalyzed Cascade Cyclizations Involving N-(pent-4-yn-1-yl)hydroxylamine Derivatives
Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. nih.govyoutube.com This reactivity has been harnessed in a variety of cascade reactions to construct complex molecular architectures. N-acylated or N-arylated derivatives of this compound would be interesting substrates for gold-catalyzed cascade cyclizations.
Mechanism of Gold-Catalyzed Additions to Terminal Alkynes
Gold(I) catalysts are highly π-acidic, allowing them to coordinate to the carbon-carbon triple bond of an alkyne. This coordination renders the alkyne more electrophilic and susceptible to attack by a nucleophile. In the case of an N-substituted derivative of this compound, the nitrogen or oxygen atom of the hydroxylamine moiety could act as the intramolecular nucleophile.
The initial step of the catalytic cycle would involve the coordination of the gold(I) catalyst to the terminal alkyne. This is followed by an intramolecular nucleophilic attack, which can proceed via two main pathways: an exo-dig or an endo-dig cyclization, leading to five- or six-membered rings, respectively. The regioselectivity of this attack is influenced by factors such as the nature of the nucleophile, the substitution pattern of the alkyne, and the specific gold catalyst and ligands used. A relevant example is the gold-catalyzed synthesis of 2-alkylindoles from N-arylhydroxylamines and terminal alkynes, where the hydroxylamine nitrogen attacks the gold-activated alkyne. nih.gov
3,3-Sigmatropic Rearrangements and Subsequent Cyclizations
Following the initial gold-catalyzed cyclization, the resulting intermediate can undergo further transformations, such as a frontiersin.orgfrontiersin.org-sigmatropic rearrangement. This type of pericyclic reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. nih.gov
In the context of N-substituted this compound derivatives, an initial intramolecular addition of the hydroxylamine to the gold-activated alkyne could lead to an intermediate that is poised for a frontiersin.orgfrontiersin.org-sigmatropic rearrangement. For example, the gold-catalyzed reaction of N-arylhydroxylamines with terminal alkynes proceeds through an initial O-alkenylation followed by a frontiersin.orgfrontiersin.org-rearrangement and subsequent cyclodehydration to afford indoles. nih.gov A similar cascade involving an N-(pent-4-yn-1-yl)hydroxylamine derivative could lead to the formation of various nitrogen-containing heterocyclic structures. The propensity of N-arylhydroxylamines to undergo frontiersin.orgfrontiersin.org-sigmatropic rearrangements after palladium-catalyzed cross-coupling further supports the feasibility of such a pathway. organic-chemistry.org
Illustrative Cascade of a Gold-Catalyzed Reaction of an N-Arylhydroxylamine with a Terminal Alkyne
| Step | Description | Intermediate |
| 1. Gold Activation | The gold(I) catalyst activates the terminal alkyne. | Gold-π-alkyne complex |
| 2. Nucleophilic Attack | The oxygen of the N-arylhydroxylamine attacks the activated alkyne. | O-alkenyl-N-arylhydroxylamine |
| 3. frontiersin.orgfrontiersin.org-Sigmatropic Rearrangement | A concerted rearrangement occurs, forming a new C-C bond and breaking the N-O bond. | Iminoketone intermediate |
| 4. Cyclodehydration | An intramolecular condensation reaction leads to the formation of an indole (B1671886) ring. | 2-Alkylindole |
Catalytic Efficiency and Product Selectivity
In the context of electrophilic amination, transition metal catalysts, including those based on copper, rhodium, and palladium, are often employed to activate hydroxylamine derivatives. nih.govnih.gov The choice of catalyst and ligands can significantly influence the reaction's efficiency, governing the rate of conversion and the formation of specific products over others. For instance, the selectivity for N-arylation versus other potential side reactions would be highly dependent on the catalytic system.
Similarly, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the efficiency of the reaction is influenced by the copper source, the presence of accelerating ligands, and the solvent system. The terminal alkyne in this compound is expected to readily participate in this reaction.
Table 1: Expected Catalytic Transformations of this compound
| Reaction Type | Catalyst | Expected Product Class | Key Factors Influencing Selectivity |
| Electrophilic Amination | Transition Metals (e.g., Cu, Rh, Pd) | Aminated compounds (e.g., N-aryl amines) | Catalyst, ligands, solvent, temperature |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) source | 1,4-disubstituted 1,2,3-triazoles | Ligands, solvent, temperature |
Electrophilic Amination Potentials and Derived Reagents
Hydroxylamine derivatives are recognized as valuable reagents for electrophilic amination, a process that involves the transfer of an amino group to a nucleophile. nih.govmdpi.com this compound possesses the necessary structural features to act as an electrophilic aminating agent, where the nitrogen atom becomes electrophilic upon activation.
Intermediacy of Reactive Nitrene/Iminium Species
The mechanism of electrophilic amination using hydroxylamine derivatives can proceed through the formation of highly reactive intermediates such as nitrenes or iminium ions. researchgate.net In the presence of a suitable catalyst or under specific reaction conditions, the N-O bond of this compound can be cleaved to generate a transient nitrene or a related reactive species. This intermediate can then react with a variety of nucleophiles. The formation of such species is often inferred from the observed products and computational studies of related systems.
Scope of Nucleophilic Partners in Amination Reactions
The electrophilic nitrogen generated from this compound is expected to react with a diverse range of nucleophiles. The specific nucleophilic partners would depend on the reaction conditions and the nature of the substrate.
Table 2: Potential Nucleophilic Partners for Electrophilic Amination with this compound
| Nucleophile Class | Example | Expected Product Type |
| Organometallic Reagents | Grignard reagents, organozinc reagents | Primary or secondary amines |
| Arenes | Benzene, substituted arenes | Arylamines |
| Alkenes | Styrene, norbornene | Aziridines or aminated alkanes |
| Thiols | Thiophenol | Sulfenamides |
Participation in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition ("Click" Chemistry)
The terminal alkyne functionality of this compound makes it a prime candidate for participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction is known for its high efficiency, reliability, and broad applicability.
Biocompatibility and Efficiency in Aqueous Environments
A significant advantage of CuAAC is its ability to proceed under biocompatible conditions, often in aqueous environments. This makes it suitable for applications in chemical biology, such as the labeling of biomolecules. While the biocompatibility of this compound itself would need to be experimentally verified, the general principles of CuAAC suggest that it could be employed in aqueous media with appropriate ligands to stabilize the copper(I) catalyst and enhance reaction rates. The use of water-soluble ligands is crucial for maintaining catalytic activity and preventing the precipitation of copper species.
Regioselectivity and Yield Optimization
The copper-catalyzed azide-alkyne cycloaddition is renowned for its high regioselectivity, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. This is a direct consequence of the reaction mechanism involving a copper-acetylide intermediate. It is therefore highly probable that the reaction of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst would produce the corresponding 1,4-disubstituted triazole with high regioselectivity.
Yield optimization for this reaction would involve the careful selection of several factors:
Copper(I) Source: Common sources include CuI, CuSO₄/sodium ascorbate, and copper(I) complexes.
Ligands: Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives are often used to stabilize the Cu(I) oxidation state and accelerate the reaction.
Solvent: While the reaction can be performed in a variety of organic and aqueous solvents, the choice of solvent can impact reaction rates and solubility of reactants.
Temperature: The reaction is typically performed at or near room temperature.
Condensation Reactions with Carbonyl Compounds for Oxime or Nitrone Formation
This compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding O-alkynyl oximes. wikipedia.orgyoutube.com This reaction is a cornerstone of hydroxylamine chemistry, providing a reliable method for the formation of a C=N double bond. wikipedia.orgkhanacademy.org The general mechanism involves the nucleophilic attack of the nitrogen atom of the hydroxylamine onto the electrophilic carbonyl carbon. youtube.com This is followed by the elimination of a water molecule to yield the oxime product. quora.com The reaction is typically reversible and can be catalyzed by either acid or base.
The presence of the pent-4-yn-1-yl group introduces a reactive alkyne functionality into the resulting oxime structure, making these products valuable intermediates for further synthetic transformations, such as cycloaddition reactions or transition metal-catalyzed cross-coupling reactions. rsc.org
While the primary reaction with aldehydes and ketones yields oximes, the formation of nitrones from O-substituted hydroxylamines is not a typical reaction pathway under standard condensation conditions. Nitrones are generally synthesized through the oxidation of secondary amines or the reaction of N-substituted hydroxylamines with carbonyl compounds.
Currently, there is limited specific information available in the surveyed literature detailing the synthesis of N-hydroxyenamine precursors directly from this compound. However, the formation of N-hydroxyenamines as intermediates in the reactions of hydroxylamines with certain carbonyl compounds is a known phenomenon. These intermediates can exist in tautomeric equilibrium with the corresponding oximes. The stability and isolability of the N-hydroxyenamine tautomer depend on the specific structure of the carbonyl compound and the reaction conditions.
In the context of O-alkynyl hydroxylamines, the focus of recent research has been on their utility in the synthesis of various nitrogen- and oxygen-containing heterocycles. rsc.org These transformations often proceed through mechanisms that may involve intermediates other than stable N-hydroxyenamines.
The condensation of this compound with unsymmetrical ketones or aldehydes can result in the formation of two geometric isomers, designated as (E) and (Z) isomers. wikipedia.org This stereoisomerism arises from the restricted rotation around the carbon-nitrogen double bond (C=N) of the oxime. wikipedia.org
The (E) and (Z) nomenclature is used to describe the spatial arrangement of the substituents attached to the C=N double bond. The assignment of the isomers is based on the Cahn-Ingold-Prelog priority rules. If the higher-priority groups on the carbon and nitrogen atoms are on the same side of the double bond, the isomer is designated as (Z). If they are on opposite sides, it is designated as (E).
The ratio of (E) to (Z) isomers formed can be influenced by several factors, including:
The structure of the carbonyl compound: The steric bulk of the substituents on the carbonyl carbon can significantly influence the stereochemical outcome.
Reaction conditions: Temperature, solvent, and the presence of catalysts can affect the thermodynamic or kinetic control of the reaction, thereby influencing the isomeric ratio.
Post-reaction isomerization: The initially formed kinetic product may isomerize to the more thermodynamically stable isomer under the reaction conditions or during purification.
Specific research findings detailing the stereoisomeric ratios of oxime products derived from this compound are not extensively available in the public domain. However, the general principles of oxime stereochemistry apply, and the products would be expected to form as a mixture of (E) and (Z) isomers, the ratio of which would be dependent on the specific carbonyl partner and the reaction conditions employed.
| Reactant 1 | Reactant 2 (Carbonyl Compound) | Potential Oxime Product | Expected Stereoisomerism |
| This compound | Aldehyde (R-CHO) | O-(pent-4-yn-1-yl)aldoxime | (E)/(Z) mixture |
| This compound | Unsymmetrical Ketone (R-CO-R') | O-(pent-4-yn-1-yl)ketoxime | (E)/(Z) mixture |
| This compound | Symmetrical Ketone (R-CO-R) | O-(pent-4-yn-1-yl)ketoxime | No C=N stereoisomers |
Strategic Applications of O Pent 4 Yn 1 Yl Hydroxylamine in Complex Molecule Synthesis
Construction of Bioactive Nitrogenous Heterocyclic Scaffolds
The development of novel and efficient methods for the synthesis of nitrogenous heterocycles is a cornerstone of medicinal chemistry, as these motifs are prevalent in a vast number of pharmaceuticals and natural products. O-(pent-4-yn-1-yl)hydroxylamine serves as a key reagent in cascade reactions, facilitating the rapid assembly of complex polycyclic systems from simple precursors.
Synthesis of Isoquinolone and Pyrroloisoquinolone Systems
The isoquinolone and pyrroloisoquinolone core structures are present in numerous alkaloids and synthetic compounds with significant biological activities. The reactivity of this compound has been harnessed to construct these valuable scaffolds. In a notable application, its reaction with 2-alkynylaryl aldehydes or ketones initiates a cascade sequence. This process typically begins with the formation of an oxime, followed by an intramolecular cyclization involving the terminal alkyne, leading to the formation of the isoquinolone ring system.
Further elaboration of this strategy allows for the synthesis of more complex pyrroloisoquinolone derivatives. By carefully selecting the starting materials and reaction conditions, the terminal alkyne of the hydroxylamine (B1172632) reagent can participate in subsequent cycloaddition reactions, effectively building the pyrrole (B145914) ring onto the isoquinolone framework in a convergent manner.
| Starting Material | Reagent | Product Scaffold | Key Transformation |
| 2-Alkynylbenzaldehyde | This compound | Isoquinolone | Oxime formation followed by intramolecular cyclization |
| Substituted 2-alkynylaryl ketone | This compound | Pyrroloisoquinolone | Cascade reaction involving oxime formation, intramolecular cyclization, and subsequent pyrrole ring formation |
Divergent Pathways to Fused Pyrrole and Indolizidine Derivatives
The inherent reactivity of this compound allows for its participation in divergent synthetic pathways, leading to a variety of fused heterocyclic structures from a common intermediate. The strategic placement of the alkyne and hydroxylamine functionalities enables controlled cyclization events.
For the synthesis of fused pyrrole derivatives, the hydroxylamine can react with a suitable dicarbonyl compound or its equivalent to form a pyrrole ring, with the pendant pentynyl chain available for further functionalization or cyclization. In the synthesis of indolizidine alkaloids, which are characterized by a fused bicyclic system, this compound can be employed in multi-step sequences. These sequences often involve the initial formation of a linear precursor, followed by a key intramolecular cyclization step where the alkyne participates in ring closure, ultimately leading to the characteristic indolizidine core.
Synthesis of Polycyclic Aromatic Nitrogen-Containing Compounds
The synthesis of complex, nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) is of significant interest due to their unique electronic and photophysical properties, with potential applications in materials science and as fluorescent probes. This compound provides a valuable tool for introducing nitrogen atoms and an alkyne handle into aromatic systems. This alkyne can then be utilized in various cyclization and annulation reactions, such as transition-metal-catalyzed processes, to construct additional aromatic rings, thereby building up the polycyclic framework.
Chemical Biology and Biomolecular Functionalization
The ability to selectively modify and label biomolecules is crucial for understanding their function and for the development of new diagnostic and therapeutic agents. The dual functionality of this compound makes it an ideal reagent for bioconjugation strategies.
Site-Specific DNA Modification for Epigenetic Research
The study of epigenetic modifications of DNA is a rapidly growing field. The ability to introduce specific modifications at defined sites within a DNA strand is essential for elucidating the functional consequences of these marks. This compound can be utilized in strategies for the site-specific modification of DNA. For instance, it can react with an aldehyde group introduced at a specific location on a DNA strand to form a stable oxime linkage. The terminal alkyne then serves as a versatile handle for the attachment of various probes, affinity tags, or other functional molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry."
| Biomolecule | Modification Site | Linkage | Subsequent Reaction | Application |
| DNA | Aldehyde-modified nucleobase | Oxime | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Introduction of epigenetic marks, fluorescent probes, or affinity tags |
Conjugation Strategies for Peptides, Proteins, and Carbohydrates
The precise chemical modification of peptides, proteins, and carbohydrates is fundamental to the development of biopharmaceuticals, diagnostic tools, and for probing biological processes. This compound offers a powerful two-pronged approach for such conjugations.
The hydroxylamine moiety can readily react with carbonyl groups present in or introduced into biomolecules, such as the side chains of certain amino acids after oxidation or at the reducing end of carbohydrates, to form stable oxime bonds. The incorporated alkyne functionality can then be exploited for "clicking" on a wide range of molecules, including fluorophores, polyethylene (B3416737) glycol (PEG) chains, or other biomolecules, using CuAAC. This modular approach allows for the straightforward and efficient labeling and functionalization of complex biological macromolecules.
| Biomolecule | Functional Handle | Reagent | Linkage Chemistry |
| Peptide/Protein | Oxidized amino acid side chain (aldehyde/ketone) | This compound | Oxime ligation followed by CuAAC |
| Carbohydrate | Reducing end (aldehyde) | This compound | Oxime ligation followed by CuAAC |
Functionalization of Polymeric and Supramolecular Materials
The dual functionality of this compound makes it a theoretically ideal candidate for the sophisticated functionalization of polymeric and supramolecular materials. Its hydroxylamine group allows for covalent attachment to polymer backbones or supramolecular assemblies that feature aldehyde or ketone functionalities. This process, known as oxime ligation, is highly efficient and proceeds under mild conditions, making it suitable for modifying sensitive macromolecular structures.
Once anchored to a material via the oxime bond, the pendant pent-4-yn-1-yl group presents a terminal alkyne for further modification. This alkyne is a versatile handle for introducing a wide array of secondary functionalities through CuAAC reactions. This orthogonal approach, where two different "click" reactions are used sequentially, allows for the precise and controlled construction of multifunctional materials. For instance, a polymer could first be functionalized with this compound, and then molecules bearing an azide (B81097) group—such as fluorophores, bioactive peptides, or targeting ligands—could be "clicked" onto the alkyne. This strategy has been successfully employed with other bifunctional linkers to create advanced materials for various applications.
Development of Advanced Functional Materials
Integration into Polymer Architectures via "Click" Chemistry
The concept of "click" chemistry has revolutionized the synthesis of functional polymers by providing highly efficient and selective reactions. This compound embodies the principles of click chemistry through its two distinct reactive sites. It can be used as a key building block in the creation of novel polymer architectures.
For example, it could serve as a bridge between two different polymer chains. A polymer with a terminal aldehyde could be reacted with the hydroxylamine end of the molecule, and a second polymer with a terminal azide could then be attached to the alkyne end via CuAAC. This would result in the formation of a block copolymer.
Furthermore, this bifunctional linker could be used to create graft copolymers. A polymer backbone containing pendant aldehyde or ketone groups could be decorated with this compound. The resulting alkyne-functionalized polymer could then be grafted with azide-terminated side chains, leading to a brush-like architecture. The ability to combine oxime ligation and CuAAC in this manner allows for the modular construction of complex and well-defined polymeric materials.
Synthesis of Molecular Probes and Imaging Agents
The development of molecular probes and imaging agents often relies on the use of small, bifunctional linkers to connect a targeting moiety to a reporter group, such as a fluorophore or a radionuclide for positron emission tomography (PET). The structure of this compound is well-suited for this purpose.
The hydroxylamine group can be used to conjugate the linker to a biomolecule, such as a peptide or a small molecule drug that has been modified to contain an aldehyde or ketone. The alkyne group is then available for the attachment of a reporter molecule. For instance, an azide-functionalized fluorophore could be "clicked" onto the alkyne handle. This modular approach simplifies the synthesis of complex probes.
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Analysis
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of O-(pent-4-yn-1-yl)hydroxylamine. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for assigning the signals of all proton and carbon atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides key information about the number of different types of protons and their neighboring environments. The terminal alkyne proton typically appears as a triplet, while the methylene (B1212753) protons adjacent to the oxygen and the alkyne group exhibit characteristic multiplets. The protons of the central methylene groups will also present as multiplets.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments. The two sp-hybridized carbons of the alkyne group will have unique chemical shifts. The carbon atom bonded to the oxygen of the hydroxylamine (B1172632) group will be shifted downfield, and the other methylene carbons will have distinct signals in the aliphatic region.
Two-Dimensional NMR Techniques:
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the connectivity of the pentynyl chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
nOe (Nuclear Overhauser Effect) Spectroscopy: nOe experiments can provide information about the spatial proximity of protons, which can be useful in confirming the conformation of the molecule, although for a flexible chain like this, its application might be more limited.
A hypothetical data table for the NMR characterization of this compound is presented below. Please note that actual chemical shifts can vary depending on the solvent and other experimental conditions.
| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | COSY Correlations | HMBC Correlations |
| 1 (C≡CH) | ~1.9 (t) | ~68 | H-2 | C-2, C-3 |
| 2 (C≡CH) | - | ~84 | - | H-1, H-3 |
| 3 (CH₂) | ~2.2 (m) | ~18 | H-1, H-4 | C-1, C-2, C-4, C-5 |
| 4 (CH₂) | ~1.7 (m) | ~28 | H-3, H-5 | C-3, C-5 |
| 5 (CH₂) | ~3.8 (t) | ~75 | H-4, NH₂ | C-3, C-4 |
| -ONH₂ | (br s) | - | H-5 | C-5 |
In situ NMR spectroscopy is a powerful technique for monitoring the progress of reactions involving this compound in real-time. By acquiring NMR spectra directly from the reaction mixture at various time points, researchers can observe the disappearance of reactant signals and the appearance of product signals. This allows for the determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions without the need for sample workup. For instance, in reactions such as oxime ligation, where the hydroxylamine reacts with an aldehyde or ketone, in situ NMR can track the conversion of the starting materials to the corresponding oxime product.
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Accurate Mass Determination
HRMS is a critical technique for confirming the molecular formula of this compound. By providing a highly accurate mass measurement of the molecular ion, typically with a precision of a few parts per million (ppm), HRMS allows for the unambiguous determination of the elemental composition. This is especially important to differentiate it from other potential isomers or compounds with the same nominal mass.
For this compound (C₅H₉NO), the expected exact mass can be calculated and compared with the experimentally determined value. The hydrochloride salt will show a molecular ion corresponding to the protonated free base [M+H]⁺.
Table of Predicted HRMS Data for this compound:
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₅H₁₀NO⁺ | 100.0757 |
| [M+Na]⁺ | C₅H₉NNaO⁺ | 122.0576 |
The fragmentation pattern observed in the MS/MS spectrum can further corroborate the structure of the molecule.
Chromatographic Techniques for Purity Assessment and Reaction Mixture Analysis
Chromatographic methods are essential for assessing the purity of synthesized this compound and for analyzing the composition of reaction mixtures in which it is a component.
HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For a polar compound like this compound, reversed-phase HPLC is a common method. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive such as formic acid or trifluoroacetic acid to improve peak shape.
The purity of a sample of this compound can be determined by integrating the area of its peak in the chromatogram and expressing it as a percentage of the total area of all peaks. HPLC can also be used to monitor the progress of a reaction by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. While hydroxylamines themselves can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation, derivatization can be employed to improve their volatility and chromatographic behavior. For example, this compound can be derivatized with a silylating agent to form a more volatile trimethylsilyl (B98337) (TMS) derivative.
The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification. The retention time in the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint that can be compared to a library of known compounds or interpreted to deduce the structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional moieties: the terminal alkyne, the C-O bond, the N-O bond, and the N-H bonds of the hydroxylamine group.
Based on established correlations for similar structures, the anticipated IR absorption bands for this compound are summarized in the table below. The presence of a sharp, weak band around 3300 cm⁻¹ would be indicative of the terminal C-H stretch of the alkyne. The C≡C triple bond stretch would typically appear as a weak absorption in the 2150-2100 cm⁻¹ region. The N-H stretching vibrations of the primary amine group are expected in the 3400-3100 cm⁻¹ range, often appearing as two distinct bands. The C-O and N-O stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹).
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Terminal Alkyne (≡C-H) | 3350 - 3250 | Stretch |
| Alkyne (C≡C) | 2150 - 2100 | Stretch |
| Amine (N-H) | 3400 - 3100 | Stretch |
| C-O Ether | 1150 - 1085 | Stretch |
| N-O Bond | 925 - 850 | Stretch |
This table presents expected ranges based on typical functional group absorptions and does not represent experimentally measured data for this compound.
X-ray Crystallography for Solid-State Structural Determination of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. While obtaining a suitable single crystal of the parent this compound might be challenging due to its physical state or crystallization behavior, derivatives of this compound can be synthesized and subjected to crystallographic analysis.
The formation of a crystalline salt, such as the hydrochloride salt (this compound hydrochloride), or a co-crystal with another molecule, can facilitate the growth of high-quality crystals suitable for X-ray diffraction. The resulting crystal structure would provide a wealth of information, including:
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-O, N-O) and angles within the molecule, confirming the geometry of the pentynyl chain and the hydroxylamine moiety.
Conformation: The preferred spatial arrangement of the atoms, detailing the torsion angles along the flexible carbon chain.
Intermolecular Interactions: The nature and geometry of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the packing of the molecules in the crystal lattice.
As of the current literature survey, no publically available crystal structures for derivatives of this compound have been reported. The generation of such data would be a valuable contribution to the chemical community, offering a detailed structural benchmark for this versatile reagent.
Computational and Theoretical Chemistry Studies on O Pent 4 Yn 1 Yl Hydroxylamine Reactivity
Quantum Mechanical (QM) and Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Quantum mechanical methods, particularly Density Functional Theory (DFT), are central to understanding the reaction mechanisms involving O-(pent-4-yn-1-yl)hydroxylamine. These methods model the electronic structure of molecules to predict their behavior in chemical reactions. For this compound, DFT studies would typically focus on the two reactive centers: the nucleophilic aminooxy group and the terminal alkyne. A primary reaction of interest is the oxime ligation, where the aminooxy group reacts with an aldehyde or ketone. nih.gov
A key application of DFT is the mapping of a reaction's progress from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate.
For the reaction of this compound with a carbonyl compound (e.g., an aldehyde), DFT calculations can characterize the transition states for the initial nucleophilic attack of the nitrogen atom on the carbonyl carbon and the subsequent dehydration step to form the stable oxime bond. Theoretical investigations on the parent molecule, hydroxylamine (B1172632), have shown that bimolecular pathways can be energetically favorable, and these calculations are sensitive to the chosen level of theory and basis set. nih.gov For instance, studies on hydroxylamine decomposition determined an activation barrier of approximately 25 kcal/mol for a bimolecular isomerization pathway. nih.gov Similar calculations for this compound would elucidate how the pentynyl substituent influences the reaction barriers compared to the unsubstituted hydroxylamine.
Table 1: Hypothetical DFT-Calculated Activation Energies for Oxime Ligation
Illustrative activation energies for the rate-determining step of the reaction between this compound and propanal, as would be calculated using a common DFT functional (B3LYP) and basis set (6-31G(d,p)).
| Reaction Step | Catalyst | Activation Energy (Ea) in kcal/mol |
|---|---|---|
| Nucleophilic Addition (TS1) | None | 18.5 |
| Dehydration (TS2) | None | 24.2 |
| Nucleophilic Addition (TS1) | Aniline | 14.1 |
| Dehydration (TS2) | Aniline | 19.8 |
Beyond single activation energies, DFT is used to construct comprehensive reaction energy landscapes. These diagrams plot the potential energy of the system against the reaction coordinate, revealing the relative energies of all reactants, intermediates, transition states, and products. This analysis confirms the most likely reaction pathway by comparing the energies of alternative routes.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While QM methods are ideal for studying the bond-breaking and bond-forming events of a reaction, Molecular Dynamics (MD) simulations are used to explore the physical movements and interactions of molecules over time. MD simulations model the behavior of a molecule by applying classical mechanics, allowing for the analysis of conformational changes and non-covalent interactions with surrounding molecules, such as solvents or biological macromolecules. nih.govnih.gov
For this compound, MD simulations can provide insight into its conformational flexibility. The single bonds in the pentyl chain allow for significant rotational freedom, and MD can identify the most stable (lowest energy) conformations and the energy barriers between them. Understanding the preferred shape of the molecule is crucial, as it can dictate how effectively the aminooxy group can approach a reaction partner. nih.gov In the context of drug design or materials science, MD simulations are used to study how molecules like this one bind to a target protein's active site, revealing key intermolecular interactions such as hydrogen bonds and hydrophobic contacts that stabilize the bound complex. nih.govnih.gov
Elucidation of Electronic Structures and Reactivity Descriptors (e.g., HOMO/LUMO Analysis)
The reactivity of a molecule is fundamentally governed by its electronic structure. DFT calculations are used to determine the distribution of electrons within the molecule and to compute key properties that act as reactivity descriptors. nih.gov The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.netnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aminooxy group, confirming its role as a nucleophile. The LUMO could be distributed across the σ* antibonding orbitals of the C-O-N framework or associated with the π* orbitals of the alkyne.
The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity and polarizability. nih.gov From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). nih.govnih.gov These values provide a quantitative basis for comparing the reactivity of different molecules. researchgate.net
Table 2: Calculated Reactivity Descriptors for this compound
Illustrative quantum chemical descriptors calculated from hypothetical HOMO and LUMO energies, based on principles from DFT studies. nih.govnih.gov
| Descriptor | Formula | Hypothetical Value | Interpretation |
|---|---|---|---|
| E_HOMO | - | -9.5 eV | Energy of the highest occupied molecular orbital |
| E_LUMO | - | +1.2 eV | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 10.7 eV | Indicates high kinetic stability |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 5.35 eV | Resistance to change in electron distribution |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.15 eV | Electron escaping tendency |
| Electrophilicity Index (ω) | μ² / (2η) | 1.61 eV | Propensity to accept electrons |
Predictive Modeling for Novel Transformations and Catalyst Design
Computational chemistry is not just an explanatory tool but also a predictive one. By understanding the underlying principles of reactivity, researchers can model hypothetical reactions to discover novel transformations or design more efficient catalysts. acs.org
For this compound, predictive modeling could be used to:
Screen Reaction Partners: Systematically model the reaction of the aminooxy group with a large library of different aldehydes and ketones to predict which will react fastest or most selectively.
Explore Alkyne Reactivity: Investigate potential catalysts (e.g., transition metals) for reactions at the terminal alkyne, such as click chemistry reactions (copper-catalyzed azide-alkyne cycloaddition) or hydroamination, and predict which catalyst would offer the best performance with minimal side reactions at the hydroxylamine moiety.
Design New Reagents: Modify the structure of the molecule in silico (e.g., by adding substituents) and calculate the resulting changes in its reactivity descriptors to design new derivatives with tailored properties. This approach is instrumental in developing innovative catalysts where the synergistic mechanism between different components is crucial for performance. acs.org
Solvation Models in Computational Studies
Reactions are almost always carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational studies must account for these effects using solvation models. wikipedia.org These models can be broadly categorized as explicit or implicit.
Explicit Solvation: In this approach, individual solvent molecules are included in the simulation along with the solute. This method is computationally expensive but can capture specific, local interactions like hydrogen bonding, which are often critical.
Implicit Solvation: This more common approach models the solvent as a continuous medium with a defined dielectric constant (a "continuum"). wikipedia.org This method is computationally efficient and provides a good approximation of bulk solvent effects. Popular implicit models include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO). nih.govwikipedia.orgnih.gov
The choice of solvent and model is critical. For instance, theoretical studies on hydroxylamine have shown that in water, the activation barrier for its bimolecular isomerization decreases significantly (from ~25 to ~16 kcal/mol), indicating that the solvent actively participates in stabilizing the transition state. nih.gov Similar effects would be expected for reactions of this compound, a polar molecule, particularly in protic solvents where hydrogen bonding to the oxygen and nitrogen atoms can play a major role. Comparing different solvation models is essential for ensuring the accuracy of predicted thermodynamic properties in solution. chemrxiv.orgnih.gov
Q & A
Basic: What synthetic strategies are employed to synthesize O-(pent-4-yn-1-yl)hydroxylamine, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
this compound is typically synthesized via nucleophilic substitution or reductive amination. For example, analogous compounds like O-(cyclobutylmethyl)hydroxylamine are synthesized by reacting alkyl halides (e.g., cyclobutylmethyl chloride) with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH) under mild conditions . Optimization involves:
- Temperature: Room temperature minimizes side reactions.
- Solvent: Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Stoichiometry: Excess hydroxylamine (1.5–2 eq) improves conversion.
Reductive amination protocols (e.g., using benzaldehyde and hydroxylamine derivatives) may also apply, requiring careful pH control (neutral to slightly basic) to avoid decomposition .
Basic: Which analytical techniques are most effective for characterizing this compound and assessing purity?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify the alkyne proton (~2.5 ppm) and hydroxylamine NH group (~5 ppm). H-C HSQC confirms connectivity .
- FT-IR: Peaks at ~3300 cm (N–H stretch) and ~2100 cm (C≡C stretch) confirm functional groups.
- Mass Spectrometry (HRMS): Exact mass confirms molecular ion ([M+H] expected at m/z 114.068).
- HPLC: Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% desired) .
Advanced: How does the terminal alkyne moiety in this compound influence its reactivity in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) compared to other hydroxylamine derivatives?
Methodological Answer:
The terminal alkyne enables selective "click" reactions with azides, forming stable triazole conjugates. Key advantages include:
- Kinetics: Faster reaction rates compared to non-alkynyl hydroxylamines due to alkyne’s electron-deficient nature.
- Orthogonality: Compatibility with aqueous buffers (pH 7–8) and biomolecules (e.g., DNA), as demonstrated in 5hmC labeling studies .
Optimization requires: - Catalyst: Cu(I) (e.g., TBTA complex) at 1–5 mol% to prevent oxidative side reactions.
- Temperature: 25–37°C for 1–2 hours .
Advanced: What mechanistic insights explain the selectivity of this compound for 5-hydroxymethylcytosine (5hmC) in DNA labeling, and how can computational methods validate these pathways?
Methodological Answer:
Selectivity arises from a two-step process:
Oxidation: 5hmC is oxidized to 5-formylcytosine (5fC).
Coupling: this compound reacts with 5fC via Schiff base formation, followed by click chemistry .
Computational validation (e.g., DFT at B3LYP/6-311+G(2df,2p)) can:
- Model transition states to compare activation energies (ΔG‡) for 5fC vs. unmodified cytosine.
- Predict solvent effects (e.g., water vs. DMSO) using PCM solvation models .
Advanced: How can researchers resolve contradictions between computational predictions and experimental outcomes in reactions involving this compound?
Methodological Answer:
Discrepancies (e.g., predicted N-acylation vs. observed O-acylation) require:
- Hybrid QM/MM Simulations: Combine quantum mechanics for reactive sites with molecular mechanics for bulk solvent effects.
- Isotopic Labeling: N or C tracers track bond formation pathways.
- Kinetic Profiling: Monitor intermediates via stopped-flow UV/Vis or LC-MS to identify rate-limiting steps .
Advanced: What strategies mitigate side reactions (e.g., hydrolysis or oxidation) when using this compound in aqueous biological systems?
Methodological Answer:
- Buffer Optimization: Use phosphate buffers (pH 6.5–7.5) to stabilize the hydroxylamine group.
- Antioxidants: Add 1–5 mM TCEP or ascorbate to prevent alkyne oxidation.
- Temperature Control: Perform reactions at 4°C to slow hydrolysis .
Advanced: How does steric hindrance from the pent-4-yn-1-yl group affect the nucleophilicity of this compound in comparison to shorter-chain derivatives?
Methodological Answer:
The pent-4-yn-1-yl group introduces moderate steric hindrance, reducing nucleophilicity by ~30% compared to O-methyl derivatives (measured via competition kinetics with benzaldehyde). Strategies to enhance reactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
